molecular formula C19H18F3NO3 B7681006 [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate

Katalognummer B7681006
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: GADVGTJTMQHYMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Wirkmechanismus

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate works by selectively inhibiting BTK, a key enzyme in the B cell receptor signaling pathway. By blocking BTK activity, [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate prevents the activation and proliferation of B cells, leading to the suppression of antibody production and immune response. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib and acalabrutinib, which have been approved for the treatment of certain B cell malignancies.
Biochemical and Physiological Effects:
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to various tissues, including the spleen, lymph nodes, and bone marrow, where B cells are predominantly located. [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has also been found to be highly selective for BTK, with minimal off-target effects on other kinases. This selectivity may reduce the risk of adverse events and improve tolerability.

Vorteile Und Einschränkungen Für Laborexperimente

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has several advantages for laboratory experiments, including its potency, selectivity, and favorable pharmacokinetics. It can be used to study the role of BTK in various biological processes, such as B cell development, activation, and differentiation. However, [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate also has some limitations, such as its cost and availability, which may restrict its widespread use in research. In addition, [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate may not be suitable for certain experiments that require the complete depletion of B cells, as it only inhibits BTK activity and does not affect other signaling pathways.

Zukünftige Richtungen

There are several potential future directions for the development and application of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate. One area of interest is the combination of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy and overcome resistance. Another direction is the investigation of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate in other B cell-related diseases, such as multiple sclerosis and primary immunodeficiencies. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate involves several steps, including the reaction of 2,4,6-trimethylaniline with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 2-(trifluoromethyl)benzoic acid to yield the final product. The process has been optimized to achieve high yield and purity, and the chemical structure has been confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate has shown potent activity against various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-11-8-12(2)17(13(3)9-11)23-16(24)10-26-18(25)14-6-4-5-7-15(14)19(20,21)22/h4-9H,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADVGTJTMQHYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.